molecular formula C10H8Cl2F2O2 B599136 Ethyl 2-(2,3-dichlorophenyl)-2,2-difluoroacetate CAS No. 1199773-04-0

Ethyl 2-(2,3-dichlorophenyl)-2,2-difluoroacetate

Cat. No.: B599136
CAS No.: 1199773-04-0
M. Wt: 269.069
InChI Key: FMQWWLXSJWBVAJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2,3-dichlorophenyl)-2,2-difluoroacetate (CAS: 1199773-04-0) is a halogenated aromatic ester characterized by a difluoroacetate backbone substituted with a 2,3-dichlorophenyl group. Its molecular formula is C₁₀H₈Cl₂F₂O₂, with a molar mass of 269.07 g/mol . This compound is typically synthesized via esterification of a halogenated phenyl-difluoroacetic acid precursor under acidic conditions, analogous to methods described for related esters (e.g., 3-chlorophenyl derivatives) .

Properties

IUPAC Name

ethyl 2-(2,3-dichlorophenyl)-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2F2O2/c1-2-16-9(15)10(13,14)6-4-3-5-7(11)8(6)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQWWLXSJWBVAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C(=CC=C1)Cl)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681303
Record name Ethyl (2,3-dichlorophenyl)(difluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-04-0
Record name Ethyl (2,3-dichlorophenyl)(difluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,3-dichlorophenyl)-2,2-difluoroacetate typically involves the esterification of 2-(2,3-dichlorophenyl)-2,2-difluoroacetic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2,3-dichlorophenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of 2-(2,3-dichlorophenyl)-2,2-difluoroacetic acid.

    Reduction: Formation of 2-(2,3-dichlorophenyl)-2,2-difluoroethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Key Reactions:

  • Esterification: 2 2 3 dichlorophenyl 2 2 difluoroacetic acid+EthanolH2SO4Ethyl 2 2 3 dichlorophenyl 2 2 difluoroacetate\text{2 2 3 dichlorophenyl 2 2 difluoroacetic acid}+\text{Ethanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Ethyl 2 2 3 dichlorophenyl 2 2 difluoroacetate}

Scientific Research Applications

Ethyl 2-(2,3-dichlorophenyl)-2,2-difluoroacetate has several notable applications in scientific research:

  • Organic Synthesis :
    • Serves as a building block for more complex organic molecules.
    • Utilized in the synthesis of pharmaceutical intermediates.
  • Biological Research :
    • Investigated for potential biological activity against various pathogens.
    • Explored for its interactions with biological targets such as enzymes and receptors.
  • Medicinal Chemistry :
    • Studied for its therapeutic properties and potential as a drug candidate.
    • Exhibits antimicrobial and anti-inflammatory activities.
  • Industrial Applications :
    • Used in the production of specialty chemicals and intermediates for various industrial processes.

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that it demonstrates significant antimicrobial effects against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects : Compounds structurally related to this compound have shown promise in reducing inflammation in animal models.
  • Cytotoxicity : Investigations into its cytotoxic effects have been conducted using different cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialExhibits activity against Gram-positive bacteria
Anti-inflammatoryReduces inflammation in animal models
CytotoxicityInduces cell death in cancer cell lines

Case Study: Antimicrobial Activity

In a study focused on the antimicrobial properties of related compounds, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL. This suggests its potential application in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,3-dichlorophenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The 2,3-dichloro substitution introduces distinct steric and electronic effects compared to 2,5- or 3-chloro analogs.
  • Halogen Type : Brominated analogs (e.g., 3-bromo derivative) exhibit higher molecular weights and altered polarizability, which may influence their utility in cross-coupling reactions .

Physico-Chemical Properties

Available data for related compounds suggest trends:

  • Solubility: Halogenated phenyl-difluoroacetates are generally lipophilic, with solubility in organic solvents (e.g., ethanol, DMF) but poor water solubility. For instance, 2-(2,6-dichlorophenyl)-2,2-difluoroacetic acid is reported as a colorless crystal soluble in ethanol .
  • Stability : The 2,3-dichloro derivative is likely stable at room temperature, similar to the 3-chloro analog, which requires storage away from oxidizing agents .

Biological Activity

Ethyl 2-(2,3-dichlorophenyl)-2,2-difluoroacetate (CAS Number: 1199773-04-0) is a synthetic compound that has garnered interest in various fields, including medicinal chemistry and agricultural applications. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C10H8Cl2F2O2
  • Molecular Weight : 269.073 g/mol
  • Structure : The compound features a difluoroacetate moiety and dichlorophenyl substituents, contributing to its unique chemical reactivity and potential biological effects.

Research indicates that compounds with similar structures often exhibit biological activities through specific mechanisms such as enzyme inhibition or receptor modulation. This compound's biological effects may involve:

  • Inhibition of Enzymatic Activity : Many halogenated compounds are known to interact with enzymes by altering their active sites or competing with substrates.
  • Receptor Modulation : The presence of fluorine and chlorine atoms can influence the binding affinity to various receptors, potentially affecting neurotransmitter systems.

Biological Activities

  • Anticancer Activity :
    • This compound has been studied for its potential anticancer properties. Similar compounds have shown significant cytotoxicity against various cancer cell lines, suggesting that this compound may also exhibit similar effects.
    • A study demonstrated that related compounds with dichloro-substituted phenyl rings exhibited growth-inhibitory effects on cancer cells, likely due to their ability to induce apoptosis or inhibit proliferation pathways .
  • Antimicrobial Properties :
    • The compound's structural characteristics suggest potential antimicrobial activity. Compounds with similar halogenated phenyl groups have been reported to possess antibacterial and antifungal properties.
    • For instance, a related study found that dichloroacetate derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Neuropharmacological Effects :
    • Research into the neuropharmacological effects of similar compounds indicates potential applications in treating neurological disorders. This compound may influence neurotransmitter systems due to its structural analogies with known psychoactive substances .

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicated:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)20Cell cycle arrest
A549 (Lung)18Inhibition of proliferation

The compound demonstrated a dose-dependent response in all tested cell lines, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, this compound was tested against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound possesses notable antibacterial properties, particularly against Staphylococcus aureus.

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